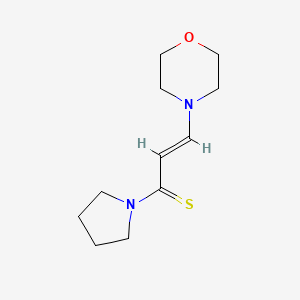
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a morpholine ring, a pyrrolidine ring, and a thione group
Vorbereitungsmethoden
The synthesis of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and thionation to introduce the thione group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions for these reactions vary depending on the desired product and reaction type. Major products formed from these reactions include oxidized or reduced derivatives and substituted compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity and functional groups make it valuable for creating products with specific properties.
Wirkmechanismus
The mechanism of action of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities. the presence of the morpholine ring and thione group in this compound provides unique properties and reactivity.
Morpholine derivatives: Compounds with a morpholine ring may exhibit similar chemical reactivity, but the combination with a pyrrolidine ring and thione group in this compound offers distinct advantages in terms of biological activity and synthetic versatility.
Thione-containing compounds: These compounds have a thione group, which imparts specific chemical properties
Eigenschaften
Molekularformel |
C11H18N2OS |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
(E)-3-morpholin-4-yl-1-pyrrolidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c15-11(13-4-1-2-5-13)3-6-12-7-9-14-10-8-12/h3,6H,1-2,4-5,7-10H2/b6-3+ |
InChI-Schlüssel |
WOSFJINQBFWBDG-ZZXKWVIFSA-N |
Isomerische SMILES |
C1CCN(C1)C(=S)/C=C/N2CCOCC2 |
Kanonische SMILES |
C1CCN(C1)C(=S)C=CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


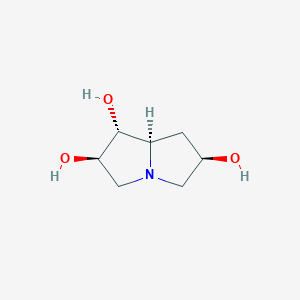

![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)

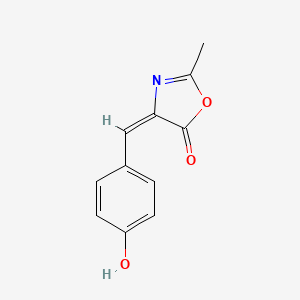
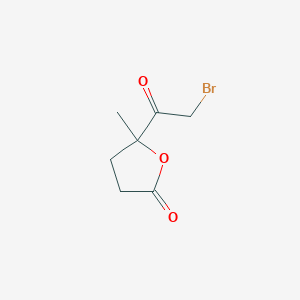
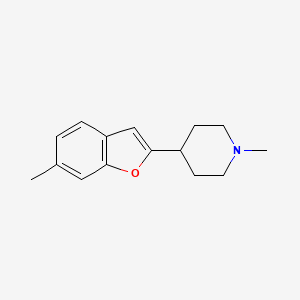
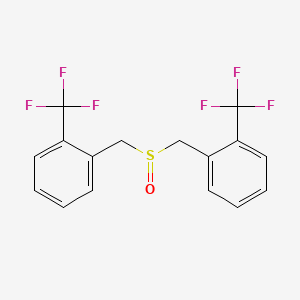
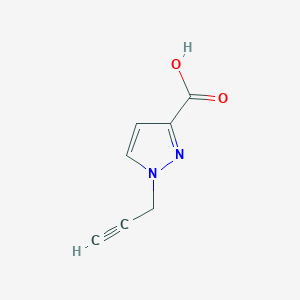

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
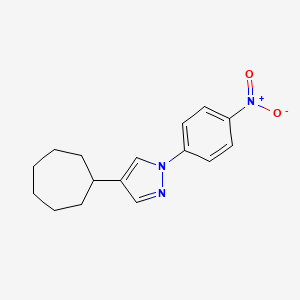
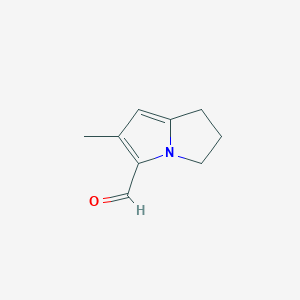
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
